molecular formula C21H24N2O2 B14170592 1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide CAS No. 902329-16-2

1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide

Cat. No.: B14170592
CAS No.: 902329-16-2
M. Wt: 336.4 g/mol
InChI Key: WLBBQWWJAFXPBM-UHFFFAOYSA-N
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Description

1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide is a synthetic organic compound belonging to the indole class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting with a suitable precursor, such as 2-methylindole, the indole core can be synthesized through cyclization reactions.

    Functional Group Modifications: Introduction of the ethyl, methoxy, and phenylethyl groups can be achieved through alkylation and substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-2-methyl-1H-indole-3-carboxamide
  • 5-methoxy-2-methyl-1H-indole-3-carboxamide
  • N-(2-phenylethyl)-1H-indole-3-carboxamide

Uniqueness

1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl, methoxy, and phenylethyl groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

CAS No.

902329-16-2

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)indole-3-carboxamide

InChI

InChI=1S/C21H24N2O2/c1-4-23-15(2)20(18-14-17(25-3)10-11-19(18)23)21(24)22-13-12-16-8-6-5-7-9-16/h5-11,14H,4,12-13H2,1-3H3,(H,22,24)

InChI Key

WLBBQWWJAFXPBM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)NCCC3=CC=CC=C3)C

solubility

23 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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